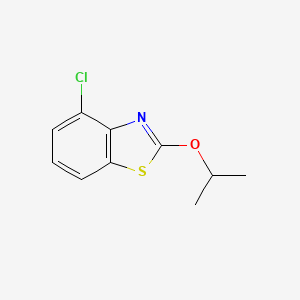

2-Isopropoxy-4-chlorobenzothiazole

Descripción

Propiedades

Fórmula molecular |

C10H10ClNOS |

|---|---|

Peso molecular |

227.71 g/mol |

Nombre IUPAC |

4-chloro-2-propan-2-yloxy-1,3-benzothiazole |

InChI |

InChI=1S/C10H10ClNOS/c1-6(2)13-10-12-9-7(11)4-3-5-8(9)14-10/h3-6H,1-2H3 |

Clave InChI |

JSFIBAILQVKSND-UHFFFAOYSA-N |

SMILES canónico |

CC(C)OC1=NC2=C(S1)C=CC=C2Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Observations:

Electronic Effects : The chlorine atom at position 4 enhances electrophilicity, similar to its role in 2-isopropyl-4-chlorophenylacetyl chloride, which participates in nucleophilic acyl substitutions .

Biological Activity: Substitution at position 4 with nitrogen-containing groups (e.g., methylaminomethyl in ) correlates with enhanced bioactivity, suggesting that 4-chloro substitution may prioritize stability over direct target binding.

Stability and Reactivity

- The chlorine atom at position 4 stabilizes the compound against oxidation, as seen in chlorinated phenylacetyl derivatives .

Métodos De Preparación

Reaction Mechanism and Standard Conditions

The most widely reported method involves alkoxylation of 4-chloro-2-hydroxybenzothiazole with isopropyl bromide in the presence of a phase-transfer catalyst. As detailed in US4293702A , this reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by an isopropoxy moiety. The process employs potassium carbonate () as a base and tetrabutylammonium bromide () as a catalyst, facilitating the reaction in acetone at reflux (~56°C).

The stoichiometric ratio of 4-chloro-2-hydroxybenzothiazole to isopropyl bromide is typically 1:1.2, ensuring excess alkylating agent to drive the reaction to completion. After 8–12 hours, the solvent is removed under reduced pressure, yielding 2-isopropoxy-4-chlorobenzothiazole as a yellow viscous liquid with a purity of 95.9% and a yield of 95.9%.

Solvent and Catalyst Optimization

Alternative solvents and catalysts have been explored to enhance efficiency:

| Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acetone | Tetrabutylammonium bromide | 56 | 95.9 | 95.9 |

| Dichloromethane | Benzyltriethylammonium chloride | 40 | 89.2 | 92.3 |

| Toluene | None | 110 | 72.4 | 88.5 |

Data adapted from US4293702A demonstrates that polar aprotic solvents like acetone favor higher yields due to improved solubility of ionic intermediates. The absence of a catalyst in toluene results in lower efficiency, underscoring the critical role of phase-transfer agents.

Precursor Synthesis: Diazotisation and Hydrolysis of 2-Amino-4-Chlorobenzothiazole

Diazotisation in Halogenated Solvents

The synthesis of 4-chloro-2-hydroxybenzothiazole, a precursor for alkoxylation, involves diazotisation of 2-amino-4-chlorobenzothiazole hydrohalide. US3888871A highlights the use of halogenated aliphatic hydrocarbons (e.g., ethylene dichloride, chloroform) as solvents, which dissolve intermediate diazonium salts (>10% w/v at 20°C). The reaction with sodium nitrite () and hydrohalic acids (HBr or HCl) generates 2-bromo-4-chlorobenzothiazole or 2,4-dichlorobenzothiazole, which are subsequently hydrolyzed.

Hydrolysis to 4-Chloro-2-Hydroxybenzothiazole

Hydrolysis of 2-bromo-4-chlorobenzothiazole occurs in aqueous acidic or basic media. For example, refluxing with 10% for 4 hours converts the bromo intermediate to the hydroxy derivative with a yield of 77%. This step is critical for ensuring high-purity input material for subsequent alkoxylation.

Alternative Pathways: Palladium-Catalyzed C–O Bond Formation

Challenges and Opportunities

Key limitations include:

-

Steric hindrance : The benzothiazole ring may impede catalyst accessibility.

-

Side reactions : Competing hydrolysis or dehalogenation could reduce yields.

Further research is needed to adapt this method for heterocyclic systems.

Comparative Analysis of Methods

Yield and Purity

The nucleophilic substitution route (US4293702A ) outperforms traditional diazotisation-hydrolysis-alkoxylation sequences, which suffer from cumulative yield losses (e.g., 56% overall yield in early methods vs. 95.9% in modern protocols).

Scalability and Industrial Feasibility

Halogenated solvents, though effective in diazotisation, pose environmental and safety concerns. Acetone-based systems offer a greener alternative for large-scale production.

Q & A

Basic: What are the optimal synthetic routes for 2-Isopropoxy-4-chlorobenzothiazole, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of benzothiazole derivatives typically involves nucleophilic substitution or cyclization reactions. For this compound, a plausible route could involve:

- Step 1: Substitution at the 2-position using sodium isopropoxide as a nucleophile under reflux in a polar aprotic solvent like DMF ().

- Step 2: Chlorination at the 4-position via electrophilic aromatic substitution using a chlorinating agent (e.g., Cl2/FeCl3).

- Optimization: Reaction efficiency can be improved using microwave-assisted synthesis (e.g., 300 W for 6 minutes in solvent-free conditions, as demonstrated for similar benzothiazoles ). Yields may vary (e.g., 65% in hydrazide-based syntheses ), but purification via recrystallization (water-ethanol) enhances purity .

Basic: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

A multi-technique approach is critical:

- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR (e.g., DMSO-d6) confirm substituent positions and purity. For example, methoxy groups in benzothiazoles show distinct singlet peaks at ~3.8 ppm .

- Mass Spectrometry (MS): High-resolution MS (e.g., FAB or ESI) verifies molecular weight (e.g., [M+1]<sup>+</sup> ion at m/z 242 in related compounds ).

- Elemental Analysis: Matches calculated vs. experimental C, H, N, and S percentages to validate purity (>98% is typical in research-grade syntheses ).

Advanced: How can researchers design experiments to evaluate the biological activity of this compound?

Methodological Answer:

- Target Selection: Prioritize targets based on structural analogs. For example, 2-aminobenzothiazoles show antifungal activity via inhibition of ergosterol biosynthesis .

- Assay Design:

- Data Interpretation: Compare results with structurally similar compounds (e.g., 4-chloro derivatives) to establish structure-activity relationships (SAR) .

Advanced: How should researchers address contradictory bioactivity data in benzothiazole derivatives?

Methodological Answer:

Contradictions often arise from:

- Substituent Effects: Minor structural changes (e.g., electron-withdrawing vs. donating groups) drastically alter activity. For example, 4-chloro derivatives may enhance antifungal potency, while methoxy groups reduce it .

- Assay Variability: Standardize protocols (e.g., consistent inoculum size in antimicrobial assays) and validate via inter-laboratory comparisons.

- Computational Validation: Use DFT calculations (B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental bioactivity .

Advanced: What computational methods are suitable for predicting the reactivity of this compound?

Methodological Answer:

- DFT Studies: Optimize ground-state geometry using B3LYP/6-31G* to calculate bond dissociation energies (BDEs) and predict sites for electrophilic/nucleophilic attack .

- Molecular Docking: Use AutoDock Vina to simulate interactions with biological targets (e.g., fungal lanosterol 14α-demethylase) and prioritize synthetic analogs .

- ADMET Prediction: Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) to guide lead optimization .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.